Cas no 1993384-85-2 ((1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol)

(1S)-2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a bromopyridine moiety, which serves as a versatile intermediate in organic synthesis and pharmaceutical development. The compound’s stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and chiral ligand design. The presence of both amino and hydroxyl functional groups enhances its reactivity, enabling selective modifications for applications in drug discovery and catalysis. The 5-bromopyridin-3-yl group further expands its utility as a precursor for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined structure and functional group compatibility make it a reliable building block for complex molecular architectures.
(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol structure
1993384-85-2 structure
商品名:(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol
CAS番号:1993384-85-2
MF:C7H9BrN2O
メガワット:217.063160657883
CID:5843554
PubChem ID:96781379

(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol
    • 1993384-85-2
    • EN300-1146890
    • インチ: 1S/C7H9BrN2O/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4,7,11H,2,9H2/t7-/m1/s1
    • InChIKey: HUOJYFBYWYMRPI-SSDOTTSWSA-N
    • ほほえんだ: BrC1=CN=CC(=C1)[C@@H](CN)O

計算された属性

  • せいみつぶんしりょう: 215.98983g/mol
  • どういたいしつりょう: 215.98983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1146890-0.5g
(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol
1993384-85-2 95%
0.5g
$1084.0 2023-10-25
Enamine
EN300-1146890-0.05g
(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol
1993384-85-2 95%
0.05g
$948.0 2023-10-25
Enamine
EN300-1146890-2.5g
(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol
1993384-85-2 95%
2.5g
$2211.0 2023-10-25
Enamine
EN300-1146890-10.0g
(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol
1993384-85-2
10g
$6205.0 2023-05-24
Enamine
EN300-1146890-1g
(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol
1993384-85-2 95%
1g
$1129.0 2023-10-25
Enamine
EN300-1146890-5g
(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol
1993384-85-2 95%
5g
$3273.0 2023-10-25
Enamine
EN300-1146890-0.1g
(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol
1993384-85-2 95%
0.1g
$993.0 2023-10-25
Enamine
EN300-1146890-0.25g
(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol
1993384-85-2 95%
0.25g
$1038.0 2023-10-25
Enamine
EN300-1146890-1.0g
(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol
1993384-85-2
1g
$1442.0 2023-05-24
Enamine
EN300-1146890-5.0g
(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol
1993384-85-2
5g
$4184.0 2023-05-24

(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol 関連文献

(1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-olに関する追加情報

(1S)-2-Amino-1-(5-Bromopyridin-3-yl)ethan-1-ol (CAS No. 1993384-85-2)

(1S)-2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol (CAS No. 1993384-85-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a bromopyridine moiety and an amino alcohol functionality, which contribute to its biological activity and chemical reactivity.

The synthesis of (1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol has been extensively studied, with various methods reported in the literature. One common approach involves the asymmetric synthesis of the amino alcohol from a chiral auxiliary, followed by the introduction of the bromopyridine group through a coupling reaction. The chiral center at the C1 position is crucial for the compound's biological activity, as it can significantly influence the binding affinity and selectivity towards specific receptors or enzymes.

Recent research has highlighted the potential of (1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and tissue damage.

In addition to its anti-inflammatory effects, (1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol has also been investigated for its potential as an antiviral agent. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.

The pharmacokinetic properties of (1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol have also been studied in detail. Preclinical studies in animal models have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing. These properties make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of (1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol in human subjects. Early phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. Phase II trials are expected to provide more comprehensive data on its therapeutic potential in specific disease indications.

The structural versatility of (1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol also makes it an excellent starting point for further chemical modifications and derivatization. Researchers are exploring various analogs and derivatives to optimize its pharmacological properties and expand its therapeutic applications. For example, substituting the bromine atom with other halogens or functional groups can alter the compound's binding affinity and selectivity towards different targets.

In conclusion, (1S)-2-amino-1-(5-bromopyridin-3-yi)ethan-l-oI (CAS No. 1993384-85-2) represents a promising compound with diverse therapeutic potential. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, paving the way for innovative treatments in various medical fields.

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